Methyl 2,4-dimethoxypenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dimethoxypenta-2,4-dienoate is an organic compound with the molecular formula C8H12O4. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atoms on the double bonds are replaced by methoxy groups. This compound is known for its conjugated diene structure, which makes it an interesting subject for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethoxypenta-2,4-dienoate typically involves the esterification of 2,4-dimethoxypenta-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4-dimethoxypenta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Oxidation: Formation of 2,4-dimethoxypenta-2,4-dienoic acid.
Reduction: Formation of methyl 2,4-dimethoxypentanoate.
Substitution: Formation of various substituted dienoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dimethoxypenta-2,4-dienoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2,4-dimethoxypenta-2,4-dienoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,4-dimethoxypenta-2,4-dienoate can be compared with other similar compounds, such as:
Methyl 2,4-pentadienoate: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Ethyl 2-methylpenta-3,4-dienoate: Has an ethyl group instead of a methyl group, affecting its physical and chemical properties.
The presence of methoxy groups in this compound makes it unique, as these groups can participate in various chemical reactions, enhancing its versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
90212-94-5 |
---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl 2,4-dimethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C8H12O4/c1-6(10-2)5-7(11-3)8(9)12-4/h5H,1H2,2-4H3 |
InChI-Schlüssel |
BMHRLXCHQUOSBL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C=C(C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.